1-Benzyl-5-oxopyrrolidine-2-carboxamide
Overview
Description
1-Benzyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound this compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-5-oxopyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with 5-oxopyrrolidine-2-carboxylic acid under appropriate reaction conditions . The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
1-Benzyl-5-oxopyrrolidine-2-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-5-oxopyrrolidine-2-carboximidamide: This compound has a similar structure but with an amidine group instead of an amide group.
Pyrrolidine-2,5-dione derivatives: These compounds have a similar pyrrolidine ring structure and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)10-6-7-11(15)14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWGCKMYAACDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716646 | |
Record name | 1-Benzyl-5-oxoprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87341-53-5 | |
Record name | 1-Benzyl-5-oxoprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-benzyl-5-oxopyrrolidine-2-carboxamides interesting in drug discovery?
A1: The paper highlights that 1-benzyl-5-oxopyrrolidine-2-carboxamides represent a novel class of selective calpain inhibitors. [] Calpains are calcium-activated neutral cysteine proteases implicated in various pathological conditions. The development of selective inhibitors for these enzymes is crucial for therapeutic exploration. The research focuses on enhancing the metabolic stability of these compounds, a key factor in drug development to improve their potential as drug candidates.
Q2: What is the main focus of the research presented in the paper?
A2: The research centers on the discovery and characterization of ABT-957, a specific 1-benzyl-5-oxopyrrolidine-2-carboxamide derivative. [] While the abstract doesn't provide detailed data, the study likely explores the structure-activity relationship (SAR) of this class of compounds, focusing on modifications that enhance metabolic stability. Understanding the relationship between structure and metabolic breakdown is critical for optimizing drug candidates and potentially improving their in vivo efficacy.
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